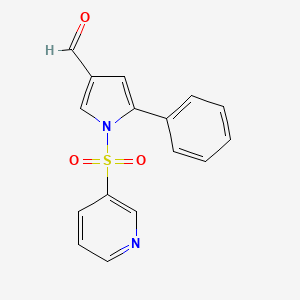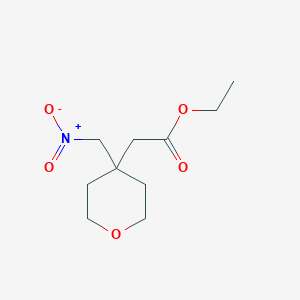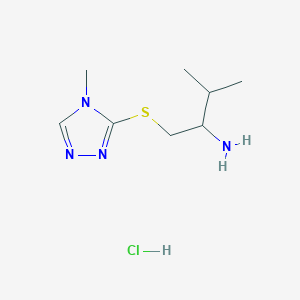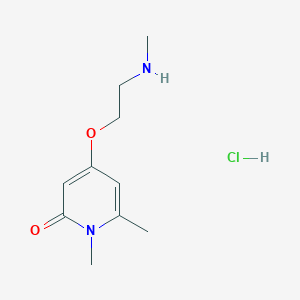
1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride
Übersicht
Beschreibung
1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride has been explored for its application in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. Amyloid imaging techniques, using PET amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have shown significant potential in enabling early detection of Alzheimer's disease. These ligands have demonstrated the ability to differentiate between Alzheimer's disease patients and age-matched healthy controls by detecting increases in amyloid in the brain, making them invaluable tools in the evaluation of new antiamyloid therapies (Nordberg, 2007).
Toxicology and Environmental Impact
The compound and its derivatives have also been subjects of toxicological studies, highlighting the biological consequences of exposure in humans. Studies have provided extensive data on the toxicology of similar compounds, emphasizing the importance of understanding the biological effects and environmental toxicology of these materials. This knowledge is crucial for assessing the safety and potential risks associated with the use of such compounds in various applications (Kennedy, 2001).
Corrosion Inhibition
Research into quinoline derivatives, which share structural similarities with this compound, has demonstrated their efficacy as anticorrosive materials. These compounds are noted for their high electron density and ability to form stable chelating complexes with metallic surfaces, thus protecting against corrosion. This property is particularly valuable in industrial applications where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Drug Delivery Systems
The chemical modification of biopolymers to create new ethers and esters with specific properties is another area of application. For instance, the modification of xylan into novel esters for drug delivery applications illustrates the potential of utilizing such compounds in the development of new materials for biomedical applications. These modifications can lead to the creation of biopolymer-based nanoparticles for targeted drug delivery, showcasing the versatility and applicability of these compounds in advanced medical therapies (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[2-(methylamino)ethoxy]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-4-11-2)7-10(13)12(8)3;/h6-7,11H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDWNUYLPOIMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



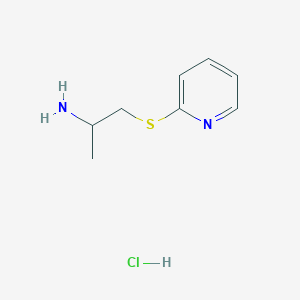
![1-[(Diethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471380.png)
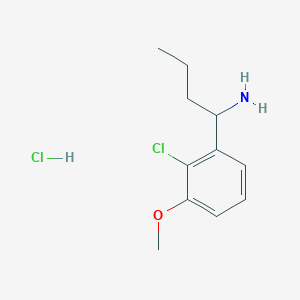


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1471387.png)

